Indibulin (N-(pyridin-4-yl)-[1-(4-chlorobenzyl)indol-3-yl]-glyoxyl-amid), also known as ZIO-301 or D-24851, is a synthetic small molecule that acts as a microtubule destabilizing agent. [, , , ] It belongs to the class of indolylglyoxyl amides, which have gained interest as potential anti-cancer agents. [] Indibulin is distinguished from other microtubule inhibitors by its unique binding site on tubulin and its ability to differentiate between mature neuronal and non-neuronal tubulin. [, ] This selectivity contributes to its reduced neurotoxicity compared to other microtubule-targeting agents. [, ]
Indibulin is classified as a tubulin inhibitor, specifically targeting the microtubule dynamics that are essential for cell division. It has been studied primarily in the context of cancer treatment due to its ability to disrupt mitotic processes in cancer cells. Indibulin was developed as part of a broader effort to create effective chemotherapeutic agents with reduced side effects compared to traditional treatments. Notably, it has shown minimal neurotoxicity in preclinical studies, making it a candidate for further clinical evaluation .
The synthesis of indibulin involves several intricate steps that can be summarized as follows:
This multi-step process highlights the complexity involved in synthesizing indibulin and its analogs while ensuring structural integrity and biological activity.
Indibulin's molecular structure is characterized by its unique arrangement that facilitates its interaction with tubulin. The compound's structure can be represented as follows:
The structure includes a pyrrole ring that is essential for its biological activity, along with various substituents that enhance its binding affinity to tubulin. Structural analyses often employ techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy to confirm the integrity of synthesized compounds .
Indibulin participates in several significant chemical reactions:
These reactions underscore indibulin's role as an effective anticancer agent by directly interfering with cellular processes critical for tumor growth .
Indibulin operates primarily through the following mechanisms:
This multifaceted mechanism highlights indibulin's potential effectiveness against various cancer types.
Indibulin exhibits several notable physical and chemical properties:
These properties must be considered when developing formulations for therapeutic use .
Indibulin's primary application lies in oncology, particularly for treating various cancers such as breast cancer. Its ability to inhibit tubulin polymerization makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments while minimizing side effects like peripheral neuropathy commonly associated with other tubulin inhibitors.
Recent studies have explored indibulin analogs that may offer improved potency or reduced toxicity profiles, further expanding its potential applications in cancer therapy .
Indibulin (N-[pyridin-4-yl]-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid; D-24851; ZIO-301) represents a significant milestone in the rational design of third-generation microtubule-targeting agents. Discovered through systematic screening of synthetic small molecules, indibulin emerged as a potent destabilizer of microtubules with broad-spectrum antitumor activity. Its identification stemmed from efforts to overcome the limitations of classical antimitotics—particularly their dose-limiting neurotoxicities—while maintaining efficacy against diverse cancer types [6]. Indibulin binds to tubulin heterodimers, inhibiting microtubule polymerization and disrupting mitotic spindle assembly, ultimately triggering apoptosis in rapidly proliferating cancer cells. This mechanism aligns with established microtubule-targeting chemotherapeutics, but indibulin distinguishes itself through a unique neurotoxicity profile [6].
Preclinical studies demonstrated indibulin's potent antitumor activity across multiple human tumor xenograft models and murine tumors in vivo. Unlike many microtubule inhibitors, indibulin maintained efficacy against various cancer cell lines while exhibiting no significant central or peripheral nervous system toxicity in animal models—a finding that sparked considerable interest in its clinical potential [6]. This favorable preclinical safety profile, combined with its broad antitumor activity, propelled indibulin into phase I clinical trials for advanced solid tumors. Its development signifies a strategic shift toward designing microtubule-targeting agents that selectively target tumor cells while sparing neurons, addressing a critical limitation of existing therapies [5] [6].
Indibulin belongs to the structurally distinct α-ketoamide pharmacophore family, characterized by a central glyoxylamide bridge (-CO-CO-NH-) connecting two aromatic systems. Its molecular architecture features three critical components: (1) a 1-(4-chlorobenzyl)indole moiety, (2) a glyoxylamide linker, and (3) a 4-pyridyl terminal group. This arrangement positions the molecule within the broader class of indolylglyoxylamide derivatives, which have demonstrated diverse pharmacological activities, including microtubule disruption [2] [6].
Structure-activity relationship (SAR) studies have revealed the critical importance of the pyridyl moiety for indibulin's unique pharmacological profile. When researchers replaced the pyridyl group with other aromatic systems, the resulting analogues lost their ability to discriminate between neuronal and non-neuronal tubulin isoforms. This modification resulted in compounds exhibiting neurotoxicity comparable to classical microtubule inhibitors, confirming that the pyridyl group is essential for indibulin's selective mechanism [6].
Table 1: Key Structural Components of Indibulin and Their Functional Roles
Structural Element | Chemical Features | Functional Role in Tubulin Interaction |
---|---|---|
1-(4-Chlorobenzyl)indole | Hydrophobic aromatic system | Binds to hydrophobic pockets in β-tubulin |
Glyoxylamide linker | α-Ketoamide functional group | Forms hydrogen bonds with tubulin residues |
4-Pyridyl group | Basic nitrogen, hydrogen-bond acceptor | Confers selectivity for non-neuronal tubulin |
Indibulin differs fundamentally from classical microtubule inhibitors in its mechanism of action, binding site, and resistance profile. While taxanes (e.g., paclitaxel, docetaxel) stabilize microtubules and vinca alkaloids (e.g., vinblastine, vincristine) promote their depolymerization, indibulin acts primarily as a microtubule-destabilizing agent that binds at or near the colchicine site on β-tubulin rather than the vinca or taxane domains [1] [9].
Binding Specificity: Unlike vinca alkaloids that bind preferentially to microtubule ends, indibulin's binding site overlaps with the colchicine domain. However, its molecular interactions differ significantly from classical colchicine-site binders due to its unique α-ketoamide structure [1] [6].
Resistance Profiles:
Tubulin Isotype Sensitivity: Taxane resistance frequently correlates with increased expression of βIII-tubulin isotype. Indibulin retains activity against tumor cells overexpressing βIII-tubulin, suggesting a distinct interaction with tubulin isotypes that may circumvent this common resistance pathway [6] [9].
Neuronal Selectivity: The most distinguishing feature of indibulin is its differential activity toward mature neuronal versus non-neuronal tubulin. Post-translational modifications (glutamylation, glycylation, detyrosination) characteristic of stable neuronal microtubules appear to obstruct indibulin's access to its binding site, explaining its minimal neurotoxicity. In contrast, taxanes and vinca alkaloids potently disrupt both neuronal and non-neuronal microtubules, leading to significant neurotoxicity [6].
Table 2: Comparative Analysis of Indibulin and Classical Microtubule Inhibitors
Property | Indibulin | Taxanes (e.g., Paclitaxel) | Vinca Alkaloids (e.g., Vinblastine) |
---|---|---|---|
Chemical Class | Synthetic indolylglyoxylamide | Natural/semisynthetic taxanes | Natural/semisynthetic alkaloids |
Primary Mechanism | Microtubule destabilization | Microtubule stabilization | Microtubule depolymerization |
Binding Site | Colchicine domain (β-tubulin) | Taxane site (β-tubulin interior) | Vinca domain (β-tubulin interface) |
Neurotoxicity Profile | Minimal preclinical neurotoxicity | Dose-limiting peripheral neuropathy | Autonomic & peripheral neuropathy |
P-gp Susceptibility | Low | High | High |
βIII-Tubulin Resistance | Retains activity | Compromised activity | Variable effect |
Clinical Status | Phase I trials | FDA-approved (multiple indications) | FDA-approved (multiple indications) |
Table 3: Indibulin Structure-Activity Relationship (SAR) Highlights
Structural Modification | Effect on Microtubule Activity | Effect on Neuronal Selectivity |
---|---|---|
Pyridyl group retention | Maintains potent destabilizing activity | Preserves discrimination for non-neuronal tubulin |
Pyridyl replacement | Variable effects on potency | Abolishes neuronal selectivity |
Indole substitution | Enhanced potency with 3,4,5-trimethoxy phenyl groups | Unknown |
Chlorobenzyl modification | Decreased activity in some analogues | Minimal effect on selectivity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: